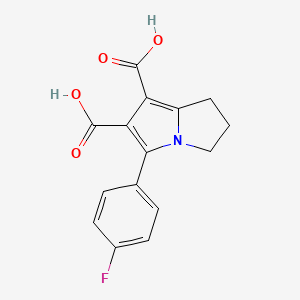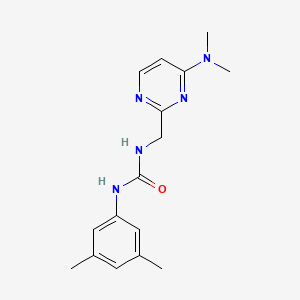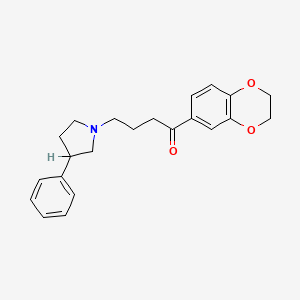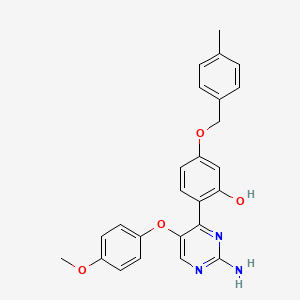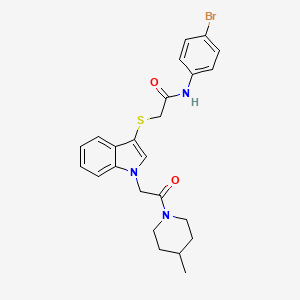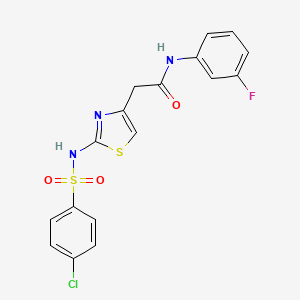
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-fluorophenyl)acetamide is a derivative of thiadiazole sulfonamides, which are known for their potential antiviral activities. The structure of this compound includes a thiadiazole ring, a chlorophenyl ring, and a fluorophenyl ring, which are connected through sulfonamide and acetamide linkages. This compound is related to a class of compounds that have been synthesized starting from 4-chlorobenzoic acid to create a series of thiadiazole derivatives with potential antiviral properties .
Synthesis Analysis
The synthesis of related thiadiazole sulfonamide derivatives involves a multi-step process starting from 4-chlorobenzoic acid. The process includes esterification, hydrazination, salt formation, and cyclization to form the thiadiazole ring. An intermediate thiol is then converted into a sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final sulfonamide derivatives. The structures of these compounds are confirmed using NMR, IR, and elemental analysis .
Molecular Structure Analysis
The molecular structure of a related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been analyzed through crystallography. The chlorophenyl ring in this compound is oriented at an angle of 7.1° with respect to the thiazole ring. In the crystal form, molecules are linked via C-H...O intermolecular interactions, forming chains that propagate in a zigzag manner along the b axis . This information provides insight into the potential molecular conformation of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-fluorophenyl)acetamide.
Chemical Reactions Analysis
While specific chemical reactions of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-fluorophenyl)acetamide are not detailed in the provided papers, the synthesis process of related compounds suggests that these molecules can participate in various chemical reactions, including esterification, hydrazination, and nucleophilic substitution. The presence of reactive functional groups such as sulfonamide and acetamide indicates that the compound may undergo further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, the analysis of similar compounds suggests that the presence of chloro and fluoro substituents, along with the thiazole and acetamide groups, would influence the compound's polarity, solubility, and potential intermolecular interactions. The crystal structure analysis of a related compound indicates the possibility of hydrogen bonding and other non-covalent interactions, which could affect the compound's physical state and stability .
Applications De Recherche Scientifique
Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Inhibition : A study by Stec et al. (2011) explored compounds like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide as potent inhibitors of PI3Kα and mTOR, with significant in vitro and in vivo efficacy (Stec et al., 2011).
Anticancer Activity : Ghorab et al. (2015) investigated the synthesis of sulfonamide derivatives with potent anticancer activity against breast and colon cancer cell lines, highlighting the potential of these compounds in cancer therapy (Ghorab et al., 2015).
Antimicrobial Properties : Badiger et al. (2013) synthesized derivatives of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-fluorophenyl)acetamide with significant antimicrobial activity against various bacteria and fungi, suggesting their potential use as antimicrobial agents (Badiger et al., 2013).
Carbonic Anhydrase Inhibitors : Research by Menchise et al. (2006) showed that thiadiazole-sulfonamide derivatives, closely related to the compound , effectively bind to carbonic anhydrase isozymes, indicating their potential as inhibitors of these enzymes (Menchise et al., 2006).
Anticonvulsant Agents : Farag et al. (2012) synthesized derivatives with a sulfonamide thiazole moiety, demonstrating anticonvulsant activities and protection against picrotoxin-induced convulsion, highlighting their potential in treating epilepsy (Farag et al., 2012).
Anticancer Agents with Low Toxicity : A study by Xie et al. (2015) synthesized derivatives as PI3K inhibitors and anticancer agents with reduced toxicity, indicating their potential in safer cancer treatment options (Xie et al., 2015).
Aldose Reductase Inhibitors with Antioxidant Activity : Alexiou and Demopoulos (2010) replaced a carboxylic acid functionality with a difluorophenolic group in sulfonamide derivatives, yielding potent aldose reductase inhibitors with antioxidant potential, which could be beneficial in managing diabetic complications (Alexiou & Demopoulos, 2010).
Herbicide Analysis in Natural Water : Zimmerman, Schneider, and Thurman (2002) developed methods for detecting herbicides and their degradates in natural water, indicating the environmental monitoring applications of these compounds (Zimmerman et al., 2002).
Propriétés
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O3S2/c18-11-4-6-15(7-5-11)27(24,25)22-17-21-14(10-26-17)9-16(23)20-13-3-1-2-12(19)8-13/h1-8,10H,9H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOWWAKZRMMVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Ethoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B3009525.png)
![N-[[1-(2-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B3009526.png)
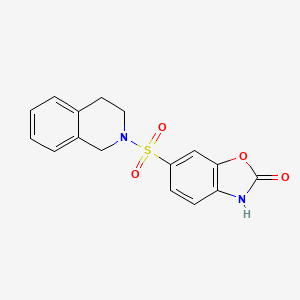

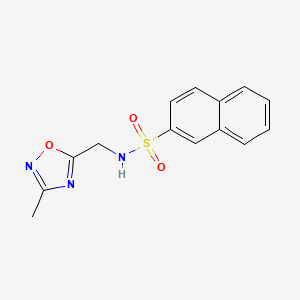
![ethyl 1-(4-methoxybenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3009533.png)
